molecular formula C22H16FN5O3 B2486827 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251624-88-0

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2486827
CAS No.: 1251624-88-0
M. Wt: 417.4
InChI Key: CEKQLKVRNCQJBR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyridin-3-one core fused with a triazole ring and pyridine moiety. Key structural elements include:

  • At position 8: A 3-phenyl-1,2,4-oxadiazol-5-yl group, a bioisostere for ester or amide functionalities, often used to improve pharmacokinetic properties and target binding affinity .

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O3/c1-30-18-10-9-14(12-17(18)23)13-28-22(29)27-11-5-8-16(20(27)25-28)21-24-19(26-31-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKQLKVRNCQJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the oxadiazole moiety: This step often involves the reaction of the triazolopyridine intermediate with a nitrile oxide, leading to the formation of the oxadiazole ring.

    Attachment of the phenylmethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the triazolopyridine-oxadiazole intermediate is reacted with a suitable benzyl halide in the presence of a Lewis acid catalyst.

    Introduction of the fluoro and methoxy substituents: These functional groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions, using nucleophiles such as amines or thiols.

    Coupling Reactions: The presence of aromatic rings allows for coupling reactions, such as Suzuki-Miyaura or Heck coupling, to introduce additional functional groups or extend the molecular framework.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. In vitro studies demonstrated its effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating potential as an antibacterial agent .
  • Anticancer Properties :
    • Preliminary research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Anti-inflammatory Effects :
    • The oxadiazole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications on the phenyl and oxadiazole groups can significantly influence biological activity. For example:

  • Substituents on the phenyl ring can enhance lipophilicity, potentially improving membrane permeability.
  • Variations in the oxadiazole group can modulate interaction with biological targets, affecting potency and selectivity.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers involved synthesizing a series of derivatives based on the parent structure. These derivatives were tested for antimicrobial activity using the disk diffusion method against standard bacterial strains. Results indicated that certain modifications led to enhanced activity compared to the parent compound, confirming the importance of SAR in drug design .

Case Study 2: Anticancer Activity Assessment

In another investigation, derivatives of the compound were screened for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study utilized MTT assays to determine cell viability post-treatment. Results showed that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Potential Applications

The diverse biological activities exhibited by this compound suggest several potential applications:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer agents.
  • Therapeutics for Inflammatory Diseases : Due to its anti-inflammatory properties, it could be explored for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Research Tool : Its unique structure makes it suitable for further research into molecular mechanisms underlying various diseases.

Mechanism of Action

The mechanism of action of 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridine core and oxadiazole moiety are key structural features that enable it to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes. For example, the compound may inhibit the activity of a kinase enzyme, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their properties:

Compound Name / ID Core Structure Substituents Key Properties/Applications References
Target Compound: 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-triazolo-pyridin-3-one [1,2,4]Triazolo[4,3-a]pyridin-3-one 2: (3-fluoro-4-methoxyphenyl)methyl; 8: 3-phenyl-1,2,4-oxadiazol-5-yl Hypothesized CNS activity (based on trazodone analogs); enhanced stability via fluorination
Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-triazolo[4,3-a]pyridin-3-one) [1,2,4]Triazolo[4,3-a]pyridin-3-one 2: Piperazine-linked propyl group; 3-chlorophenyl FDA-approved antidepressant (SARI class); modulates serotonin reuptake and antagonism
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1,2,4]Triazolo[4,3-a]pyridin-3-one 8: Methoxy Molecular weight: 165.15 g/mol; pKa: 7.23 (predicted); simpler structure, limited bioactivity data
M177-0584 (1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one) [1,2,4]Triazolo[4,3-a]pyridin-3-one 2: 4-Phenylpyrrolidinone; 8: 3-phenyl-1,2,4-oxadiazol-5-yl Screening compound; oxadiazole enhances binding to kinase targets (hypothesized)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-a]pyridine 3: 4-(Benzyloxy)-3-methoxyphenyl Synthesized via oxidative ring closure (73% yield); potential chemosensor applications

Key Comparative Insights:

Structural Modifications and Bioactivity: The target compound’s 3-fluoro-4-methoxyphenyl group may confer greater metabolic stability compared to non-fluorinated analogs like 8-methoxy-triazolo-pyridin-3-one . The oxadiazole substituent (shared with M177-0584) is a common bioisostere for improving target affinity, particularly in kinase or GPCR-targeted therapies .

Synthetic Routes :

  • The target compound likely employs multi-step heterocyclic condensation , similar to M177-0584 synthesis . In contrast, simpler analogs (e.g., 8-methoxy derivative) may use direct cyclization or alkylation .
  • Oxidative ring closure with sodium hypochlorite (as in ) offers a green chemistry route for triazolopyridine synthesis, though its applicability to the target compound remains unexplored .

Pharmacological Potential: Trazodone’s clinical success underscores the therapeutic relevance of the triazolo-pyridinone scaffold in CNS disorders. The target compound’s oxadiazole and fluorinated aryl groups may enhance selectivity or potency over trazodone’s piperazine moiety .

Biological Activity

The compound 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic molecule that incorporates multiple pharmacologically relevant scaffolds. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

This compound features several important functional groups:

  • Triazole and Oxadiazole Scaffolds : Known for their diverse biological activities.
  • Fluorinated Phenyl Group : Enhances lipophilicity and biological activity through increased membrane permeability.
  • Methoxy Group : Potentially influences the compound's interaction with biological targets due to its electron-donating properties.

Anticancer Activity

Research has shown that compounds containing the 1,2,4-triazole and 1,2,4-oxadiazole moieties exhibit significant anticancer properties. These activities are often attributed to their ability to inhibit various enzymes involved in cancer cell proliferation. For instance:

  • Mechanisms of Action : The 1,3,4-oxadiazole derivatives have been reported to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth and survival .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored:

  • Cholinesterase Inhibition : Similar compounds have demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
  • Cyclooxygenase Inhibition : Compounds with similar structures have shown promising results against cyclooxygenase enzymes (COX), which are involved in inflammation and pain pathways .

In Vitro Studies

Several studies have evaluated the cytotoxicity of related compounds against various cancer cell lines:

  • MCF-7 Cell Line : Compounds similar to the target compound were tested against breast cancer MCF-7 cells, showing IC50 values indicative of significant cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for developing more effective derivatives:

  • Fluorine Substitution : The presence of fluorine has been linked to increased biological activity due to enhanced interactions with protein targets through hydrogen bonding .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Anticancer1,3,4-Oxadiazole derivativesSignificant cytotoxicity in MCF-7 cells
Enzyme InhibitionTriazole derivativesModerate inhibition of AChE/BChE
Anti-inflammatorySimilar oxadiazole compoundsInhibition of COX enzymes

Q & A

What are the established synthetic protocols for synthesizing this triazolopyridine-oxadiazole hybrid, and what critical parameters influence yield?

Level: Basic
Methodological Answer:
The compound can be synthesized via oxidative cyclization of hydrazine intermediates, leveraging green chemistry principles. Key steps include:

  • Oxidative Ring Closure : Sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours achieves cyclization with 73% yield (for analogous triazolopyridines) .
  • Intermediate Handling : Stabilize hydrazine intermediates using Schiff base formation (e.g., N-[(3-methoxy-4-substituted-phenyl)methylideneamino]pyridin-2-amine) to prevent decomposition .
  • Purification : Extract with ethyl acetate and pass through an alumina plug to isolate pure product .

Critical Parameters:

ParameterOptimal ConditionImpact on Yield
OxidantNaOCl (vs. toxic Cr(VI))Higher safety, comparable efficiency
SolventEthanolGreen solvent, avoids side reactions
Reaction Time3 hours (room temp)Balances completion vs. degradation

How can Design of Experiments (DoE) optimize reaction conditions for the oxidative cyclization step?

Level: Advanced
Methodological Answer:
DoE statistically models variables (e.g., temperature, stoichiometry, solvent ratio) to maximize yield. For example:

  • Variables : Oxidant concentration (NaOCl), solvent polarity, reaction time.
  • Response Surface Methodology : Identifies interactions between variables (e.g., ethanol/water mixtures may accelerate cyclization without byproducts) .
  • Case Study : Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic steps, reducing side reactions .

Example Workflow:

Screen variables via fractional factorial design.

Refine using central composite design.

Validate optimal conditions with triplicate runs (e.g., 73% → 85% yield after optimization) .

What spectroscopic techniques confirm the structural integrity of the triazolopyridine core?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for triazole/pyridine) and methoxy/fluoro substituents (δ 3.8–4.2 ppm for OCH3; δ -110 to -125 ppm for 19F NMR) .
  • IR Spectroscopy : Detect C=N stretching (1600–1650 cm⁻¹) and C-O (1250 cm⁻¹) for methoxy groups .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) .

Data Interpretation Example:

Functional GroupNMR Signal (ppm)IR Absorption (cm⁻¹)
Triazole C-H8.2–8.5 (1H, s)1600–1650 (C=N)
3-Fluoro Substituent-118 (19F)N/A

How to resolve contradictions between computational predictions and experimental reactivity data?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Compare docking results (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) with experimental IC50 values .
  • Adjust Force Fields : Refine parameters for fluorine’s electronegativity if predicted binding affinity diverges from assay results.
  • Validate Hypotheses : Synthesize analogs (e.g., replace 3-fluoro with chloro) to test computational models empirically .

Case Study:
A 10% discrepancy in predicted vs. observed inhibition may arise from solvation effects not modeled in docking. Experimental validation with isothermal titration calorimetry (ITC) resolves such conflicts .

What strategies stabilize reactive intermediates during multi-step synthesis?

Level: Advanced
Methodological Answer:

  • Low-Temperature Quenching : For hydrazine intermediates, use ice baths to prevent oxidative degradation .
  • Protecting Groups : Temporarily shield methoxy or fluoro substituents with tert-butyldimethylsilyl (TBS) groups during harsh steps (e.g., acid catalysis) .
  • Inert Atmosphere : Conduct reactions under N2/Ar to avoid moisture-sensitive intermediates .

Example:
Intermediate 1 (hydrazine-Schiff base) decomposes at >40°C; maintaining 25°C during NaOCl addition improves yield by 15% .

How to design assays for evaluating bioactivity against fungal targets like 14-α-demethylase?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays : Use recombinant 14-α-demethylase (CYP51) with lanosterol substrate. Monitor ergosterol depletion via GC-MS .
  • Cytotoxicity Screening : Test against Candida albicans (MIC90) and mammalian cells (HEK293) to assess selectivity .
  • Docking Studies : Align triazolopyridine-oxadiazole structure with CYP51’s active site (Glide/SP docking) to prioritize analogs .

Key Metrics:

Assay TypeProtocolTarget Outcome
MIC90 DeterminationBroth microdilution (CLSI M27)MIC90 ≤ 2 µg/mL (C. albicans)
CYP51 InhibitionUV-Vis (450 nm, lanosterol conversion)IC50 ≤ 50 nM

How does solvent polarity influence 1,2,4-oxadiazole formation kinetics?

Level: Advanced
Methodological Answer:
Polar aprotic solvents (e.g., DMF) accelerate cyclization via stabilization of nitrile oxide intermediates. Non-polar solvents (toluene) favor slower, selective reactions.

  • Case Study : Replacing DMF with toluene reduces byproduct formation (e.g., dimerization) from 20% to 5% .
  • Kinetic Analysis : Pseudo-first-order rate constants (kobs) show 3x faster cyclization in DMF vs. ethanol .

Solvent Comparison:

SolventDielectric Constant (ε)kobs (s⁻¹)Byproduct %
DMF36.70.4520
Toluene2.40.155
Ethanol24.30.3010

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